molecular formula C18H24N4O2 B13371412 N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide

N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide

Cat. No.: B13371412
M. Wt: 328.4 g/mol
InChI Key: BIWVBPPXKAEUEA-UHFFFAOYSA-N
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Description

N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide is a compound that features an adamantane moiety, which is known for its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as chloroform or ethanol and catalysts like triethylamine or polyphosphoric acid ester .

Industrial Production Methods

Industrial production methods for adamantane derivatives, including N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include hydroxylated adamantane derivatives, reduced alcohol forms, and substituted pyrazine derivatives .

Scientific Research Applications

N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s stability and facilitates its binding to target proteins or enzymes. The pyrazinecarboxamide group can interact with nucleophilic sites, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide is unique due to the combination of the adamantane and pyrazinecarboxamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[2-(adamantane-1-carbonylamino)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H24N4O2/c23-16(15-11-19-1-2-20-15)21-3-4-22-17(24)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-2,11-14H,3-10H2,(H,21,23)(H,22,24)

InChI Key

BIWVBPPXKAEUEA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC(=O)C4=NC=CN=C4

Origin of Product

United States

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